7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
CAS No.: 1092352-82-3
Cat. No.: VC3347187
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092352-82-3 |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 7-bromo-5-methoxy-2-methyl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3 |
| Standard InChI Key | DGVBUFVVDHHJTP-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(O1)C(=CC(=C2)OC)Br |
| Canonical SMILES | CC1=NC2=C(O1)C(=CC(=C2)OC)Br |
Introduction
Chemical Identity and Structure
Basic Identification
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether represents an important class of benzoxazole derivatives with distinctive chemical properties. The compound is identified by the CAS registry number 1092352-82-3 . It has a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol . Several synonyms are used in chemical literature to refer to this compound, including 7-Bromo-5-methoxy-2-methyl-benzooxazole and Benzoxazole, 7-bromo-5-methoxy-2-methyl- .
Structural Characteristics
The structure of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether features a benzoxazole core, which is a heterocyclic ring system containing both nitrogen and oxygen atoms within its structure. This particular derivative is characterized by three key substituents:
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A bromine atom at the 7-position
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A methyl group at the 2-position
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A methoxy group at the 5-position
Benzoxazoles like this compound possess a unique planar structure that contributes to their stability and reactivity patterns. The presence of both nitrogen and oxygen within the ring structure imparts distinct chemical properties that make these compounds valuable in various applications.
Structural Representation
The compound's structure can be represented in standard chemical notation, with the benzoxazole core featuring the specific pattern of substituents. The bromine at position 7 significantly affects the electronic properties of the molecule, while the methoxy group at position 5 introduces additional reactivity potential. The methyl group at position 2 influences the basicity of the adjacent nitrogen atom.
Physical and Chemical Properties
Physical Characteristics
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether presents as a light pink solid with a defined melting point range of 106-109°C . This physical appearance and thermal property are important considerations for handling, storage, and purification processes. The compound's color can serve as a preliminary indicator of purity, with high-purity samples typically exhibiting the characteristic light pink coloration.
Spectroscopic Data
Spectroscopic analysis provides crucial information about the compound's structure and purity. Infrared spectroscopy reveals characteristic absorption bands at 1133 and 1193 cm-1, which are attributed to C-O stretching vibrations . This spectral fingerprint is valuable for compound identification and quality control purposes.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy in deuterated chloroform (CDCl3) shows distinctive signals that confirm the structure:
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Two doublets at δ 7.08 (J=2.0Hz) and δ 7.05 (J=2.0Hz), each integrating for one proton, corresponding to the aromatic protons
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A singlet at δ 3.85 integrating for three protons, attributed to the methoxy group
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A singlet at δ 2.64 integrating for three protons, assigned to the methyl group at the 2-position
Chemical Reactivity
Based on its structural features, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether can participate in various chemical reactions:
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Nucleophilic substitution reactions, particularly at the carbon bearing the bromine atom
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Oxidation reactions involving the methyl or methoxy groups
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Reduction reactions
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Coupling reactions utilizing the bromine as a leaving group in metal-catalyzed processes
The presence of the bromine atom makes this compound particularly useful for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, expanding its utility in synthetic chemistry.
Synthesis and Preparation
Synthetic Route
The synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether follows a well-established procedure using readily available starting materials. The primary synthetic pathway involves the condensation of 2-Amino-6-bromo-4-methoxyphenol with trimethyl orthoacetate . This reaction represents an efficient route to the target compound with good yields.
Reaction Conditions and Methodology
The synthetic procedure involves the following key steps:
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Combining 2-Amino-6-bromo-4-methoxyphenol (2.2g, 10mmol) with trimethyl orthoacetate (20mL)
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Refluxing the mixture for 12 hours
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Evaporating the remaining volatiles under reduced pressure
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Purification by flash chromatography using dichloromethane (CH2Cl2) as the eluent
This methodology provides 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether as a light pink solid with a yield of 82%, indicating a highly efficient synthetic process .
Analytical Confirmation
The synthetic product is typically confirmed through elemental analysis, with calculated values for C9H8BrNO2 being: C, 44.66%; H, 3.33%; N, 5.79%. Experimental values closely match these theoretical percentages, with found values of C, 44.73%; H, 3.20%; N, 5.64% . This close correspondence between calculated and experimental values confirms the identity and purity of the synthesized compound.
Applications and Biological Activities
Synthetic Applications
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether serves as an important building block in synthetic organic chemistry. The presence of the bromine atom at the 7-position makes this compound particularly valuable for further functionalization through various cross-coupling reactions. These transformations can lead to more complex molecular structures with diverse applications in pharmaceutical and materials research.
Research Applications
In research settings, this compound is utilized as:
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A synthetic intermediate for more complex molecular architectures
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A probe for studying structure-activity relationships in medicinal chemistry
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A model compound for investigating reaction mechanisms
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A reference standard for analytical methods development
| Supplier | Quantity | Purity | Price (USD) |
|---|---|---|---|
| TRC | 10mg | Not specified | $45 |
| Matrix Scientific | 500mg | >95% | $205 |
| Matrix Scientific | 1g | >95% | $315 |
| Chemenu | 5g | 95% | $797 |
| Crysdot | 5g | 95+% | $844 |
This pricing data (as of 2021) indicates that the compound is available across a range of quantities, with price points varying significantly based on quantity and supplier .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether exist, including:
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7-Bromo-2-methyl-1,3-benzoxazole (CAS: 1239489-82-7), which lacks the methoxy substituent at the 5-position
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7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (CAS: 1780041-87-3), which features a carboxylic acid group instead of a methoxy group at the 5-position
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7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether, which contains an ethyl group at the 2-position instead of a methyl group
These related compounds share the core benzoxazole structure but differ in their substituent patterns, leading to variations in physical properties and biological activities.
Structure-Activity Relationships
The relationship between structural modifications and biological activity in benzoxazole derivatives has been extensively studied. Key observations include:
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The position and nature of halogen substituents (like bromine) significantly impact binding affinity to biological targets
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Methoxy groups often enhance membrane permeability and can serve as hydrogen bond acceptors in biological systems
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The substitution pattern at the 2-position influences the electron distribution within the benzoxazole ring, affecting reactivity and binding characteristics
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